Iodocyclopentane

Catalog No.
S1502663
CAS No.
1556-18-9
M.F
C5H9I
M. Wt
196.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodocyclopentane

CAS Number

1556-18-9

Product Name

Iodocyclopentane

IUPAC Name

iodocyclopentane

Molecular Formula

C5H9I

Molecular Weight

196.03 g/mol

InChI

InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2

InChI Key

PCEBAZIVZVIQEO-UHFFFAOYSA-N

SMILES

C1CCC(C1)I

Canonical SMILES

C1CCC(C1)I

Synthesis of Certain Compounds

Scientific Field: Organic Chemistry

Summary of the Application: Iodocyclopentane is used in the synthesis of certain compounds. It’s an organic building block that plays a crucial role in the creation of more complex molecules . For instance, it has been used in the synthesis of 4-chloro-3’-((2-cyclopentyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl)biphenyl-3-carboxylic acid and N-(3-methoxyphenethyl)cyclopentanamine .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve reaction of iodocyclopentane with other reagents under controlled conditions of temperature and pressure .

Results or Outcomes: The result of these procedures is the formation of the desired compound. The yield, purity, and other characteristics of the product would depend on the specifics of the reaction conditions and the reagents used .

Electrochemistry

Scientific Field: Electrochemistry

Summary of the Application: Iodocyclopentane may be used in electrochemical studies. Electrochemistry is a field that covers the study of chemical changes of particles caused by the movement of electrons from one element to another .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular study being performed. Typically, this would involve the use of cyclic voltammetry, a versatile method for scientific investigation and innovation .

Results or Outcomes: The results or outcomes of these procedures can provide insights into the relationship of structure, potential, and characteristic activities of a variety of substances, including iodocyclopentane .

Iodocyclopentane is an organic compound with the molecular formula C5H9IC_5H_9I. It is classified as a halogenated cyclopentane, where one hydrogen atom in the cyclopentane ring is replaced by an iodine atom. The compound typically appears as a colorless to light yellow liquid and has a boiling point of approximately 167 °C. Iodocyclopentane is notable for its unique structural properties, which contribute to its reactivity and applications in various

, primarily due to the presence of the iodine atom, which can act as a leaving group. Some key reactions include:

  • Nucleophilic Substitution Reactions: Iodocyclopentane can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, iodocyclopentane can undergo elimination reactions, resulting in the formation of alkenes.
  • Cyclization Reactions: It can also be involved in cyclization processes, where it reacts with other reagents to form more complex cyclic structures .

Iodocyclopentane can be synthesized through various methods, including:

  • Direct Halogenation: Cyclopentane can be treated with iodine or iodine monochloride under controlled conditions to introduce the iodine atom into the cyclopentane ring.
  • Electrophilic Substitution: This method involves using iodine in the presence of a Lewis acid catalyst to facilitate the substitution reaction.
  • Radical Reactions: Iodocyclopentane can also be synthesized via radical halogenation processes where radical initiators are used to generate reactive species that facilitate the substitution of hydrogen with iodine .

Interaction studies involving iodocyclopentane focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its behavior in different chemical environments and its potential use as a building block for more complex molecules. Investigations into its interactions with biological systems could reveal insights into its pharmacological potential or toxicity profiles .

Iodocyclopentane shares similarities with other halogenated cyclic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
BromocyclopentaneC5H9BrC_5H_9BrSimilar structure but contains bromine instead of iodine; often more reactive due to weaker C-Br bond.
ChlorocyclopentaneC5H9ClC_5H_9ClContains chlorine; used similarly in organic syntheses but has different reactivity patterns.
IodocyclohexaneC6H11IC_6H_{11}IA six-membered ring structure; exhibits similar reactivity but may have different biological activities due to structural differences.

Iodocyclopentane is unique due to its five-membered ring structure combined with an iodine substituent, which influences its reactivity and potential applications differently from other halogenated cyclic compounds .

XLogP3

3.6

Boiling Point

166.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1556-18-9

Wikipedia

Cyclopentane, iodo-

General Manufacturing Information

Cyclopentane, iodo-: INACTIVE

Dates

Modify: 2023-08-15

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